1-(3,5-Dichloro-2-methoxyphenyl)ethanone
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Description
1-(3,5-Dichloro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06. The purity is usually 95%.
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Scientific Research Applications
Reductive Dechlorination and Environmental Concerns
Methoxychlor, a substitute for DDT, shares a structural similarity with 1-(3,5-Dichloro-2-methoxyphenyl)ethanone. It's a compound of environmental concern due to its potential long-term health risks, including endocrine disruption and carcinogenic potency. The human intestinal bacterium Eubacterium limosum has been shown to transform methoxychlor into more antiandrogenic active compounds through reductive dechlorination under anaerobic conditions (Yim et al., 2008).
Chemical Derivatives and Microbial Degradation
The chemical preparation of derivatives of methoxychlor, essential for studying its microbial degradation, has been explored. These derivatives are obtained through processes like alkaline dehydrohalogenation and are important for understanding the environmental impact of such compounds (Baarschers & Vukmanich, 1986).
Oxidative Cleavage in Chemical Reactions
The oxidative cleavage of compounds structurally related to this compound has been studied, showing the formation of radicals and radical cations through single-electron transfer mechanisms. These findings are significant for understanding the reactivity and transformation of similar compounds in various chemical environments (Takeuchi et al., 1983).
Regioselective Bromination in Organic Synthesis
Research on regioselective bromination of compounds similar to this compound has been conducted, demonstrating applications in organic synthesis and potential in the development of pharmaceuticals and other chemicals (Kwiecień & Baumann, 1998).
Enamino Ketone Synthesis and Heterocyclization
Studies have developed methods for preparing enamino ketones from compounds structurally similar to this compound, leading to heterocyclization and the formation of isoflavones. This research has implications for synthesizing a variety of heterocyclic compounds (Moskvina et al., 2015).
Primary Biodegradation in Submerged Environments
The biodegradation of methoxychlor by various bacterial species, including those from environmental origins, suggests a role for these microorganisms in the primary dechlorination of such compounds in submerged environments. This research is crucial for understanding the fate of these chemicals in natural aquatic systems (Satsuma & Masuda, 2012).
Properties
IUPAC Name |
1-(3,5-dichloro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBLQUBVDCARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.